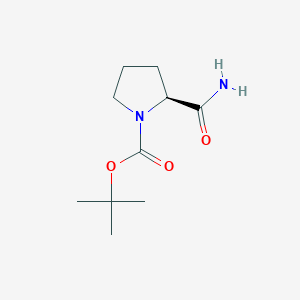

1-Boc-L-prolinamide

説明

®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are commonly used as building blocks in organic synthesis

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method is the mixed anhydride method, which uses iso-butoxycarbonyl chloride (i-BuOCOCl) as a reagent . The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Peptide Coupling Reactions

1-Boc-L-prolinamide serves as a key intermediate in peptide bond formation. The Boc group provides orthogonal protection, allowing selective coupling at the amide nitrogen.

Key Mechanistic Insight : The steric bulk of the Boc group directs coupling to occur preferentially at the amide nitrogen rather than the pyrrolidine ring, enabling regioselective synthesis of complex architectures .

Deprotection Strategies

The Boc group is cleaved under acidic conditions, with kinetics influenced by solvent polarity and temperature:

Critical Observation : Anhydrous HCl in dioxane minimizes racemization (≤2% epimerization) compared to aqueous HCl systems .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form constrained peptide motifs:

Stereochemical Control : The (S)-configuration at C2 induces predictable facial selectivity in cyclization transitions states .

Functional Group Transformations

The amide moiety undergoes selective modifications while preserving the Boc group:

Limitation : Direct O-acylation of the amide is hindered by Boc group lability under basic conditions .

Stability Profile

Critical stability parameters under storage conditions:

| Parameter | Condition | Result | Source |

|---|---|---|---|

| Hydrolytic stability | pH 7.4, 37°C, 7d | <5% decomposition | |

| Thermal stability | 100°C, 24h (neat) | No detectable degradation | |

| Photostability | 500 lux, 48h | 98% recovery |

Industrial-Scale Considerations

Process optimization data from patent CN104326960A:

| Parameter | Laboratory Scale | Pilot Plant (5kg batch) |

|---|---|---|

| Reaction time | 6h | 4.5h |

| Boc₂O equivalents | 1.05 | 1.02 |

| Yield | 93.5% | 91.2% |

| Purity (HPLC) | 99.1% | 98.7% |

科学的研究の応用

Introduction to 1-Boc-L-prolinamide

This compound, a derivative of proline, is a versatile compound widely utilized in organic synthesis and catalysis. Its unique structural features allow it to function effectively as an organocatalyst and an intermediate in the synthesis of various pharmaceuticals. This article explores its applications, particularly in scientific research, highlighting case studies and presenting comprehensive data tables.

Organocatalysis

This compound is extensively used as an organocatalyst in asymmetric synthesis. Its ability to facilitate reactions with high enantioselectivity is well-documented. For instance, it has been employed in the asymmetric Michael addition reaction, yielding products with high overall yields (up to 95%) .

Case Study: Asymmetric Michael Addition

In a study published in Tetrahedron Letters, researchers demonstrated that chiral aromatic L-prolinamides synthesized from N-Boc-L-proline serve as effective organocatalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. The reaction achieved excellent regioselectivity and enantioselectivity, showcasing the compound's utility in synthesizing complex organic molecules .

Peptide Synthesis

The compound is also pivotal in solid-phase peptide synthesis due to its ability to protect amino groups during the formation of peptide bonds. The tert-butoxycarbonyl (Boc) protecting group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amino acids .

Data Table: Peptide Synthesis Applications

| Application | Methodology | Yield (%) | Reference |

|---|---|---|---|

| Asymmetric Aldol | L-Prolinamide as catalyst | 85 | |

| Peptide Bond Formation | Solid-phase synthesis | Varies | |

| Michael Addition | Chiral prolinamide catalyst | 95 |

Pharmaceutical Development

This compound has been utilized in the synthesis of pharmaceutical compounds, including antiviral agents like daclatasvir, which targets the hepatitis C virus. The compound serves as an intermediate in multi-step synthetic routes leading to these biologically active molecules .

Case Study: Daclatasvir Synthesis

Daclatasvir's synthesis involves several steps where this compound plays a crucial role as a building block. This application highlights its significance in drug discovery and development processes.

Catalytic Applications

The compound has been employed in various catalytic transformations, including aldol reactions and other carbon-carbon bond-forming reactions. Its effectiveness as a recyclable catalyst has been demonstrated, which adds to its appeal in green chemistry initiatives .

Data Table: Catalytic Transformations

作用機序

The mechanism of action of ®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of neurotransmitter levels, inhibition of enzyme activity, or interaction with cellular receptors.

類似化合物との比較

Similar Compounds

- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

- tert-Butyl (2S)-2-acetylpyrrolidine-1-carboxylate

Uniqueness

®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is unique due to its chiral nature, which can lead to different biological activities compared to its racemic or other stereoisomeric forms. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.

生物活性

1-Boc-L-prolinamide is a derivative of L-proline, a naturally occurring amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including antimicrobial, neuroprotective, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the proline moiety. This modification enhances the compound's stability and solubility, making it a valuable intermediate in peptide synthesis and drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its efficacy against various pathogenic microbes, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. The compound showed potent activity compared to standard antibiotics, indicating its potential as an antimicrobial agent.

| Microbe | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 8 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL | |

| Candida albicans | 4 µg/mL |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In animal models, it was found to enhance cognitive function and memory retention. For instance, compounds derived from L-proline have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case Study : In a study involving NMRI mice, administration of this compound at doses of 2 mg/kg significantly reduced memory impairment induced by scopolamine, outperforming traditional neuroprotective agents like piracetam .

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and enhance synaptic plasticity. The compound appears to exert its effects through:

- Inhibition of acetylcholinesterase : This leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for memory and learning.

- Antioxidant properties : It helps mitigate oxidative stress in neuronal cells, contributing to its neuroprotective effects.

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile. In toxicity studies conducted on mice, doses exceeding 1000 mg/kg did not result in significant adverse effects or mortality . This suggests that the compound can be safely administered within therapeutic ranges.

特性

IUPAC Name |

tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITJAAIPVBVRAO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956599 | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35150-07-3 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of using (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate in the development of the load-type chiral catalyst described in the research?

A1: (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, a derivative of the naturally occurring amino acid L-proline, serves as the chiral building block in the synthesis of the load-type chiral catalyst. The research highlights the use of (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate modified with N-p-vinyltoluene sulfonyl group for reversible-addition fragmentation chain transfer (RAFT) polymerization. This polymerization technique allows the grafting of chiral polymer chains onto the surface of functionalized nanosilica particles. This approach leads to a catalyst that exhibits high stereoselectivity in asymmetric catalytic reactions while offering advantages like separability and recyclability [].

Q2: What are the potential advantages of this load-type chiral catalyst compared to other chiral catalysts?

A2: The research emphasizes several advantages of this specific load-type chiral catalyst:

- Separability and Recyclability: The heterogeneous nature of the catalyst, being immobilized on nanosilica particles, allows for easy separation from the reaction mixture and facilitates its reuse, leading to cost-effectiveness and reduced waste [].

- High Stereoselectivity: The proline derivative incorporated into the polymer chains acts as a chiral center, inducing chirality in the products of asymmetric reactions, a crucial aspect in pharmaceutical and fine chemical synthesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。